![molecular formula C29H30N4O5 B2648643 2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide CAS No. 1223826-32-1](/img/no-structure.png)

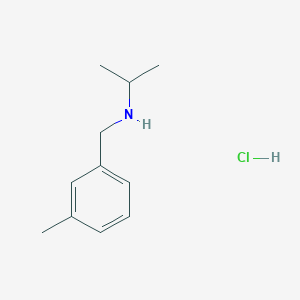

2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

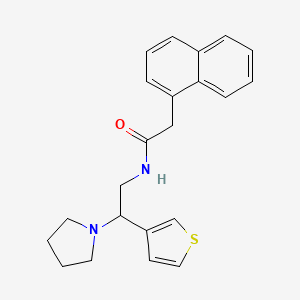

Compounds of this type generally belong to the class of quinazolinones, which are bicyclic compounds consisting of a benzene ring fused to a quinazoline. Quinazolinones and their derivatives have been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Molecular Structure Analysis

Quinazolinones have a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms . The exact structure of the compound would depend on the nature and position of its substituents.Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, particularly at the 2, 3, and 4 positions of the quinazoline ring. These can include alkylation, acylation, and various condensation reactions .Physical And Chemical Properties Analysis

Quinazolinones are generally crystalline solids that are slightly soluble in water but more soluble in organic solvents . They are stable under normal conditions but can decompose upon heating.Scientific Research Applications

Synthesis and Antimicrobial Activities

2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide and its derivatives have been extensively researched for their antimicrobial properties. Various studies have synthesized and evaluated quinazoline derivatives for their potential antimicrobial activities. For instance, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and assessed for their antimicrobial activities against a range of microorganisms. Compounds with different substituent groups showed varying degrees of activity, with some showing promising results compared to standard drugs (Patel & Shaikh, 2011). In another study, a series of new quinazolines were synthesized and characterized, displaying potential antimicrobial agents against various bacterial and fungal species (Desai, Shihora, & Moradia, 2007). Additionally, novel quinazolinone derivatives were prepared and subjected to antimicrobial activity evaluation, indicating the potential of these compounds in antimicrobial applications (Habib, Hassan, & El‐Mekabaty, 2013).

Structural Aspects and Inclusion Compounds

Structural Aspects and Properties

Research has delved into the structural aspects and properties of various quinazoline derivatives. For instance, a study focused on the structural aspects of amide-containing isoquinoline derivatives, revealing interesting properties when treated with different mineral acids. This research highlighted the formation of gels and crystalline solids depending on the type of acid used, demonstrating the structural versatility of these compounds (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activities

Synthesis and Antitumor Activities

Quinazoline derivatives have also been explored for their antitumor activities. A study on Methoxy‐indolo[2,1‐a]isoquinolines and their dihydroderivatives demonstrated significant cytostatic activity in vitro against leukemia and mammary tumor cells, indicating their potential as antitumor agents (Ambros, Angerer, & Wiegrebe, 1988).

Mechanism of Action

Safety and Hazards

Future Directions

properties

CAS RN |

1223826-32-1 |

|---|---|

Product Name |

2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide |

Molecular Formula |

C29H30N4O5 |

Molecular Weight |

514.582 |

IUPAC Name |

2-[4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methoxyethyl)acetamide |

InChI |

InChI=1S/C29H30N4O5/c1-3-20-8-12-22(13-9-20)31-27(35)19-32-25-7-5-4-6-24(25)28(36)33(29(32)37)23-14-10-21(11-15-23)18-26(34)30-16-17-38-2/h4-15H,3,16-19H2,1-2H3,(H,30,34)(H,31,35) |

InChI Key |

ACINAXJAOLUNJM-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NCCOC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-adamantylcarbonyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2648564.png)

![(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2648570.png)

![N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B2648573.png)

![N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2648574.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2648578.png)

![2-(2,2,6,6-Tetramethyloxan-4-yl)-N-[2-[2-[[2-(2,2,6,6-tetramethyloxan-4-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2648579.png)

![Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2648580.png)

![4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2648582.png)